molecular formula C19H16O B8468560 4-Methoxy-p-terphenyl CAS No. 13041-66-2

4-Methoxy-p-terphenyl

Cat. No.: B8468560
CAS No.: 13041-66-2
M. Wt: 260.3 g/mol
InChI Key: ITFFYHPJGWEGBG-UHFFFAOYSA-N
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Description

4-Methoxy-1,1’:4’,1’'-terbenzene is an organic compound that belongs to the class of methoxybenzenes It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, which is further connected to two additional benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,1’:4’,1’'-terbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzene and other benzene derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain pure 4-Methoxy-1,1’:4’,1’'-terbenzene.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-1,1’:4’,1’'-terbenzene may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,1’:4’,1’'-terbenzene can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group (-OH).

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.

Scientific Research Applications

4-Methoxy-1,1’:4’,1’'-terbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,1’:4’,1’'-terbenzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(1-propenyl)benzene:

    4-Methoxy-1-butyn-1-ylbenzene: This compound has a methoxy group and a butynyl group attached to the benzene ring, offering different reactivity and applications.

Uniqueness

4-Methoxy-1,1’:4’,1’'-terbenzene is unique due to its three benzene rings connected in a linear fashion, which imparts distinct chemical and physical properties. This structure allows for unique interactions and reactivity compared to other methoxybenzenes, making it valuable for specific research and industrial applications.

Properties

CAS No.

13041-66-2

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-methoxy-4-(4-phenylphenyl)benzene

InChI

InChI=1S/C19H16O/c1-20-19-13-11-18(12-14-19)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3

InChI Key

ITFFYHPJGWEGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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